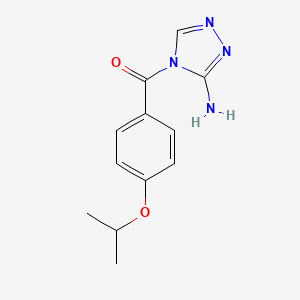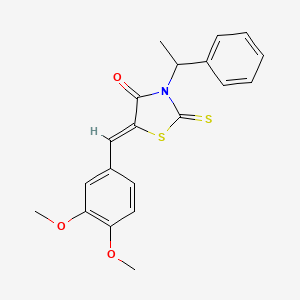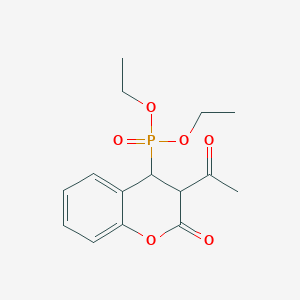
N-(1-propyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-propyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide, also known as PAC-1, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. PAC-1 has been shown to induce apoptosis in cancer cells and has been studied extensively for its anti-cancer properties.
科学的研究の応用
N-(1-propyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide has been studied extensively for its anti-cancer properties. It has been shown to induce apoptosis in cancer cells by activating procaspase-3, a key enzyme involved in the apoptotic pathway. N-(1-propyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide has been tested in various cancer cell lines, including breast, colon, and pancreatic cancer cells, and has shown promising results in inducing apoptosis in these cells.
作用機序
N-(1-propyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide binds to procaspase-3 and induces a conformational change that activates the enzyme. Activated procaspase-3 then cleaves and activates other caspases, leading to apoptosis in cancer cells. N-(1-propyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest.
Biochemical and Physiological Effects:
N-(1-propyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide has been shown to induce apoptosis in cancer cells without affecting normal cells. It has also been shown to inhibit the growth of cancer cells and induce cell cycle arrest. N-(1-propyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide has been tested in animal models and has shown promising results in reducing tumor growth.
実験室実験の利点と制限
One advantage of N-(1-propyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide is its specificity for cancer cells. It has been shown to induce apoptosis in cancer cells without affecting normal cells. However, N-(1-propyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide has a low yield and is difficult to synthesize, which can limit its use in lab experiments.
将来の方向性
There are several future directions for N-(1-propyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide research. One area of focus is the development of more efficient synthesis methods to increase the yield of N-(1-propyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide. Another area of research is the optimization of N-(1-propyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide for use in animal models. Additionally, the combination of N-(1-propyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide with other anti-cancer agents is an area of interest for future research. Finally, the potential use of N-(1-propyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide in other diseases, such as neurodegenerative diseases, is an area of exploration for future research.
Conclusion:
In conclusion, N-(1-propyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide is a small molecule that has shown promising results in inducing apoptosis in cancer cells. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for N-(1-propyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide have been discussed in this paper. N-(1-propyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide has the potential to be a valuable tool in the fight against cancer and other diseases, and further research is needed to fully explore its potential.
合成法
The synthesis of N-(1-propyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide involves the reaction of 1-propyl-1H-benzimidazole with cyclohexanecarboxylic acid chloride in the presence of a base. The resulting product is purified using column chromatography. The yield of N-(1-propyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide is typically around 30%.
特性
IUPAC Name |
N-(1-propylbenzimidazol-5-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-2-10-20-12-18-15-11-14(8-9-16(15)20)19-17(21)13-6-4-3-5-7-13/h8-9,11-13H,2-7,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIVQODYVZWPJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C1C=CC(=C2)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-propylbenzimidazol-5-yl)cyclohexanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-cyano-3-[1-(4-methylbenzyl)-1H-indol-3-yl]acrylamide](/img/structure/B5496703.png)
![1-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4,4-difluoropiperidine](/img/structure/B5496715.png)
![[2-(2-ethoxyphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5496719.png)
![N~1~-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-D-alaninamide](/img/structure/B5496722.png)
![2,3-dimethoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5496723.png)
![3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B5496724.png)
![2-{2-[(4-bromophenyl)amino]-1-propen-1-yl}-4-hydroxy-3,4-diphenyl-4,5-dihydro-1,3-thiazol-3-ium bromide](/img/structure/B5496740.png)
![1-cyclopentyl-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5496753.png)

![2-[(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5496765.png)
![2-azocan-1-yl-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]acetamide](/img/structure/B5496767.png)

![1-cyclohexyl-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B5496785.png)